molecular formula C8H12F3NO4 B2497710 Azetidin-3-ylmethyl acetate;2,2,2-trifluoroacetic acid CAS No. 2490432-16-9

Azetidin-3-ylmethyl acetate;2,2,2-trifluoroacetic acid

Cat. No. B2497710
CAS RN: 2490432-16-9
M. Wt: 243.182
InChI Key: KSMOBYFAISZKEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidin-3-ylmethyl acetate derivatives involves multiple steps, starting from serine and threonine to produce 3-[(Carbobenzyloxy)amino]-N-hydroxy-2-azetidinones. These compounds are then alkylated with 2-(trimethylsilyl)ethyl bromoacetate in the presence of potassium carbonate in THF/H2O to obtain the desired azetidin-3-ylmethyl acetates. Secondary alkylation with alpha-bromo esters and subsequent chemical modifications yield compounds suitable for antimicrobial evaluation, showing significant activity predominantly against Gram-negative bacteria (S. Woulfe & M. Miller, 1985).

Molecular Structure Analysis

The molecular structure of azetidin-3-ylmethyl acetate derivatives has been extensively studied to understand their reactivity and biological activity. The crystal structure of a related compound, (3S,4R,1'R,1''R)-3-acetoxy-4-[2''-acetoxyacetoxy-1'',-benzyloxy-ethyl]-1-(1'-phenylethyl)-azetidin-2-one, provides insights into the stereochemistry and molecular conformation, which are crucial for their synthesis and biological interactions (S. Henkel, Β. Krämer, & V. Jäger, 1997).

Chemical Reactions and Properties

Azetidin-3-ylmethyl acetates undergo various chemical reactions, including the Reformatsky reaction, which yields 3,3-difluoro-2-azetidinone derivatives, and further chemical transformations to produce 2,2-difluoro analogs of 2,3-dideoxy-3-amino sugars. These reactions are pivotal for the synthesis of biologically relevant compounds, demonstrating the versatility and reactivity of azetidin-3-ylmethyl acetate derivatives (T. Taguchi et al., 1988).

Scientific Research Applications

Antibiotic Synthesis

  • A study by Woulfe and Miller (1985) describes the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, showing significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).

Organic Synthesis Techniques

  • Roy, Baviskar, and Biju (2015) reported a transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water promoted by trifluoroacetic acid, leading to the synthesis of medicinally important N-aryl β-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).

Radiopharmaceuticals

  • Karimi and Långström (2002) synthesized 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential ligand for nicotinic receptors, using a method that includes the use of trifluoroacetic acid (Karimi & Långström, 2002).

Amino Acid Derivatives

  • Gudelis et al. (2023) described the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings through a simple and efficient synthetic route (Gudelis et al., 2023).

Cholesterol Inhibition

  • Salman and Magtoof (2019) focused on the synthesis and characterization of 3-(4-chlorophenyl) bicyclic azetidin-2-one 3a as a potential blood cholesterol inhibitor (Salman & Magtoof, 2019).

Antibacterial Agents

  • Ayyash and Habeeb (2019) synthesized novel 2-azetidinons with notable antibacterial and antifungal activities (Ayyash & Habeeb, 2019).

Modular Synthesis Techniques

Future Directions

For more detailed information, you can refer to the Enamine product page .

properties

IUPAC Name

azetidin-3-ylmethyl acetate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.C2HF3O2/c1-5(8)9-4-6-2-7-3-6;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMOBYFAISZKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CNC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-ylmethyl acetate;2,2,2-trifluoroacetic acid

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